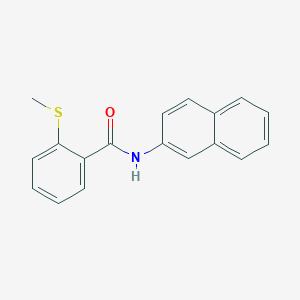

2-(methylthio)-N-2-naphthylbenzamide

Description

2-(Methylthio)-N-2-naphthylbenzamide is a benzamide derivative characterized by a methylthio (-SMe) substituent at the 2-position of the benzoyl moiety and a 2-naphthyl group attached to the amide nitrogen. Benzamides are widely studied for their ability to act as directing groups in transition-metal-catalyzed C–H functionalization reactions due to their N,O- or N,S-bidentate coordination capabilities .

Synthesis likely follows standard benzamide protocols, such as coupling a 2-(methylthio)benzoyl chloride with 2-naphthylamine under Schotten-Baumann conditions or using activating agents like EDCI/HOBT. Characterization would involve NMR (¹H, ¹³C), IR, and X-ray crystallography for structural confirmation, as seen in analogous compounds .

Properties

IUPAC Name |

2-methylsulfanyl-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS/c1-21-17-9-5-4-8-16(17)18(20)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUXQYIHPSHQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The table below highlights key structural differences between 2-(methylthio)-N-2-naphthylbenzamide and related benzamide derivatives:

Key Observations :

- Electron Effects : The methylthio group in the target compound is less polar but more electron-rich compared to hydroxy (-OH) or methoxy (-OMe) substituents in analogs . This may enhance electrophilic substitution reactivity.

- Coordination Capacity : Unlike N,O-bidentate directing groups (e.g., hydroxyethyl in ), the methylthio group may favor N,S-coordination with metals like Pd or Cu, though this requires experimental validation.

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

- Solubility : The naphthyl group likely reduces water solubility compared to hydroxy-containing analogs (e.g., ), but the methylthio group may improve lipophilicity.

- Thermal Stability : Bulky substituents (e.g., naphthyl) often increase melting points, as seen in dihydrothiazole derivatives .

- Crystallinity : X-ray studies of similar compounds reveal that planar aromatic systems (e.g., naphthyl) favor crystalline packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.